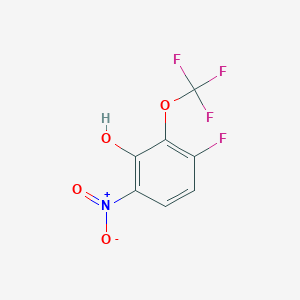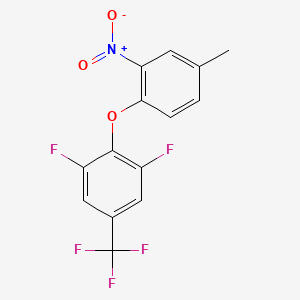
Tricycloquinazoline, 3,8-difluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricycloquinazoline, 3,8-difluoro- is a fluorinated derivative of tricycloquinazoline, a compound known for its unique structural properties and potential applications in various fields
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tricycloquinazoline, 3,8-difluoro- typically involves the fluorination of tricycloquinazoline. One common method is the nucleophilic substitution of hydrogen atoms with fluorine atoms using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions .
Industrial Production Methods: Industrial production of tricycloquinazoline, 3,8-difluoro- may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product .
化学反応の分析
Types of Reactions: Tricycloquinazoline, 3,8-difluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinazoline derivatives with oxidized functional groups.
Reduction: Formation of reduced tricycloquinazoline derivatives.
Substitution: Formation of substituted tricycloquinazoline derivatives with various functional groups.
科学的研究の応用
Tricycloquinazoline, 3,8-difluoro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials
作用機序
The mechanism of action of tricycloquinazoline, 3,8-difluoro- involves its interaction with specific molecular targets. The compound can bind to cellular receptors or enzymes, inhibiting their activity. The fluorine atoms enhance its binding affinity and selectivity, making it a potent inhibitor of certain biological pathways .
類似化合物との比較
Tricycloquinazoline: The parent compound without fluorine substitution.
3,8-Dimethyltricycloquinazoline: A methyl-substituted derivative with different chemical properties.
3,8,13-Trimethyltricycloquinazoline: Another methyl-substituted derivative with reduced activity
Uniqueness: Tricycloquinazoline, 3,8-difluoro- stands out due to its enhanced chemical stability and biological activity compared to its non-fluorinated counterparts. The presence of fluorine atoms significantly alters its reactivity and interactions with biological targets, making it a valuable compound for various applications .
特性
CAS番号 |
314-04-5 |
|---|---|
分子式 |
C21H10F2N4 |
分子量 |
356.3 g/mol |
IUPAC名 |
4,12-difluoro-8,16,24,25-tetrazahexacyclo[15.7.1.02,7.09,25.010,15.018,23]pentacosa-1(24),2(7),3,5,8,10(15),11,13,16,18,20,22-dodecaene |
InChI |
InChI=1S/C21H10F2N4/c22-11-5-7-17-14(9-11)21-26-18-8-6-12(23)10-15(18)20-24-16-4-2-1-3-13(16)19(25-17)27(20)21/h1-10H |
InChIキー |
VLVFOIKZRUFWDM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=NC4=C(C=C(C=C4)F)C5=NC6=C(C=C(C=C6)F)C(=N2)N35 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[(E)-2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl] trifluoromethanesulfonate](/img/structure/B13425311.png)




![3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoic Acid](/img/structure/B13425339.png)




